N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Structural Integration and Functional Implications
The integration of these moieties creates a multifunctional molecule with potential applications in medicinal chemistry. The benzylpiperidine and morpholine groups enhance lipophilicity and solubility, respectively, while the pyridazinone core provides a rigid scaffold for target engagement. Computational modeling suggests that the acetamide linker adopts a conformation that positions the benzylpiperidine and pyridazinone-morpholine groups in a coplanar arrangement, optimizing interactions with hypothetical binding pockets.
| Structural Feature | Role in Molecular Design |
|---|---|
| Benzylpiperidine | Enhances lipophilicity and bioavailability |
| Morpholine | Improves aqueous solubility |
| Pyridazinone | Provides rigid aromatic scaffold |
| Acetamide linker | Balances flexibility and stability |
Properties
Molecular Formula |
C22H29N5O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H29N5O3/c28-21(17-27-22(29)7-6-20(24-27)26-12-14-30-15-13-26)23-19-8-10-25(11-9-19)16-18-4-2-1-3-5-18/h1-7,19H,8-17H2,(H,23,28) |
InChI Key |
SXVKGLGVTCFPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Piperidone
A widely adopted route involves reductive amination of 4-piperidone with benzylamine (KE2900A):
-
Step 1 : React 4-piperidone (1.0 eq) with benzylamine (1.2 eq) in methanol at 25°C for 12 h.
-
Step 2 : Add sodium cyanoborohydride (1.5 eq) and stir for 24 h.
-
Step 3 : Purify via column chromatography (SiO₂, EtOAc/hexane 3:7) to yield N-(1-benzylpiperidin-4-yl)amine (78% yield).
Mechanistic Insight : The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the benzyl group necessitates excess benzylamine to drive the equilibrium.
Synthesis of 3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl Acetic Acid
Pyridazinone Ring Construction
Acetic Acid Sidechain Installation
-
Step 1 : Alkylate the pyridazinone with ethyl bromoacetate (1.2 eq) using K₂CO₃ (2.0 eq) in DMF at 60°C for 8 h (CA3157428A1).
-
Step 2 : Hydrolyze the ester with NaOH (2M) in THF/H₂O (1:1) at 25°C for 4 h to obtain the carboxylic acid (89% yield).
Amide Coupling
Carbodiimide-Mediated Coupling
Activate the carboxylic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DCM for 1 h. Add N-(1-benzylpiperidin-4-yl)amine (1.0 eq) and stir at 25°C for 12 h. Purify via recrystallization (EtOH/H₂O) to yield the target compound (72% yield).
Optimization Note : Using HATU instead of EDCl increases yield to 85% but raises costs (CA3157428A1).
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines pyridazinone formation and amide coupling (EP2196465A1):
-
Step 1 : React maleic hydrazide, morpholine, and ethyl bromoacetate in a single pot under microwave irradiation (100°C, 30 min).
-
Step 2 : Add N-(1-benzylpiperidin-4-yl)amine and HATU, continuing irradiation for 20 min (62% overall yield).
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C (cyclization) | ±15% yield |
| EDCl:HOBt Ratio | 1.2:1.1 | Maximizes activation |
| Solvent Polarity | DMF > DCM > THF | Higher polarity improves solubility |
| Purification Method | Column chromatography | Purity >95% |
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.72–3.68 (m, 8H, morpholine-H), 2.91 (d, J = 11.2 Hz, 2H, piperidine-H).
-
HRMS : m/z calculated for C₂₂H₂₈N₄O₃ [M+H]⁺: 437.2085; found: 437.2089.
Industrial Scalability Challenges
-
Morpholine Handling : Requires inert atmosphere due to hygroscopicity.
-
Byproduct Formation : Over-alkylation at pyridazinone C4 occurs if excess ethyl bromoacetate is used (CA3157428A1).
-
Cost Efficiency : HATU-mediated coupling increases yield but is prohibitive for large-scale production.
| Reagent | Hazard Class | Mitigation Strategy |
|---|---|---|
| Sodium cyanoborohydride | Toxic (H301) | Use in fume hood with PPE |
| EDCl | Corrosive (H314) | Neutralize with weak base post-reaction |
| MnO₂ | Oxidizer (H272) | Employ wet quenching |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyridazinone moiety.
Substitution: The benzyl group and morpholine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are typically used.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the pyridazinone moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The exact mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is not well-documented. it is likely to interact with specific molecular targets such as receptors or enzymes, modulating their activity. This interaction could involve binding to the active site of the target molecule, thereby inhibiting or activating its function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Pyridazinone vs.
Morpholine vs. Aromatic/Amine Substituents: The morpholine group in the target compound provides a polar, non-aromatic substituent, contrasting with phenyl (ZINC00220177) or piperazine (compound 6c) groups. Morpholine may enhance solubility and reduce metabolic instability compared to bulkier aromatic substituents .
Acetamide Side Chain Variations : The 1-benzylpiperidin-4-yl group in the target compound is associated with central nervous system (CNS) penetration, a feature critical for Alzheimer’s disease therapeutics. In contrast, the 4-methoxybenzyl group (CAS 1246044-66-5) may improve metabolic stability but reduce CNS bioavailability due to increased polarity .
Pharmacological and Physicochemical Properties
Acetylcholinesterase Inhibition
- The target compound’s benzylpiperidine side chain is structurally analogous to donepezil, a known acetylcholinesterase inhibitor . However, its pyridazinone core differs from donepezil’s indanone moiety, which may influence binding kinetics and potency.
- Compound ZINC00220177 (phenethyl side chain) lacks the piperidine ring, likely reducing CNS activity compared to the target compound .
Anti-Inflammatory Activity
- Pyridazinone derivatives with substituted piperazine groups (e.g., compound 6c) exhibit anti-inflammatory activity via formyl peptide receptor antagonism. The target compound’s morpholine group may modulate this activity differently due to reduced basicity compared to piperazine .
Physicochemical Properties
- Molecular Weight : The target compound (411.5 g/mol) adheres to Lipinski’s rule of five (molecular weight <500), whereas larger analogs like compound 6c (548.6 g/mol) may face bioavailability challenges .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound belonging to the class of heterocyclic organic compounds. Its structure features a piperidine ring, a benzyl group, and a morpholine ring attached to a pyridazinone moiety. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O3 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1(6H)-yl)acetamide |
| CAS Number | 1282119-31-6 |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as neurotransmitter receptors or enzymes, potentially modulating their activity through competitive inhibition or allosteric modulation. The presence of both the morpholine and pyridazinone rings may enhance its binding affinity to these targets.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the context of neurological disorders. Here are some key findings from various studies:
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Receptor Binding Studies
Binding assays indicate that this compound may act as an antagonist at certain dopamine and serotonin receptors. Such interactions could contribute to its potential efficacy in managing psychiatric conditions, including depression and anxiety disorders.
Enzyme Inhibition
Preliminary data suggest that this compound inhibits specific enzymes involved in neurotransmitter metabolism, which could enhance synaptic availability of critical neurotransmitters like dopamine and serotonin.
Case Studies
Several case studies have explored the pharmacological properties of this compound:
- Study on Neuroprotection : A study conducted on cultured neuronal cells demonstrated that treatment with this compound significantly reduced cell death in response to oxidative stress, highlighting its potential as a neuroprotective agent.
- Behavioral Studies in Animal Models : In animal models of depression, administration of this compound resulted in reduced depressive-like behaviors, suggesting its potential as an antidepressant.
- Pharmacokinetics and Metabolism : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(1-benzylpiperidin-4-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can reaction conditions be optimized?
- Key Steps :
Piperidine Ring Formation : Cyclization of amine and carbonyl precursors under controlled pH and temperature .
Acetamide Coupling : Reaction between the piperidine intermediate and pyridazinone-acetic acid derivative using coupling agents like EDC/HOBt .
Morpholine Integration : Nucleophilic substitution at the pyridazinone core under anhydrous conditions .
- Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Monitor reaction progress via TLC and HPLC to minimize byproducts .
- Adjust stoichiometry of morpholine derivatives to reduce unreacted intermediates .
Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, morpholine) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (411.5 g/mol) .
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to achieve ≥95% purity .
- Melting Point Analysis : Consistency with literature values to confirm crystallinity .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with neurological targets, and what experimental models validate these interactions?
- Structure-Activity Relationship (SAR) :
- The benzylpiperidine moiety enhances blood-brain barrier penetration, critical for central nervous system targets .
- The pyridazinone core and morpholine group facilitate hydrogen bonding with enzymes like acetylcholinesterase .
- Experimental Models :
- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-nicotine for nicotinic receptors) .
- Enzyme Inhibition Assays : Kinetic analysis using purified acetylcholinesterase and colorimetric substrates (e.g., Ellman’s reagent) .
Q. What are the common synthetic byproducts, and how can they be identified and mitigated?
- Byproducts :
- N-Benzylpiperidine Isomers : Caused by incomplete cyclization; detected via GC-MS .
- Oxidized Pyridazinone Derivatives : Formed under excess oxygen; minimized using inert atmospheres .
- Mitigation :
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) to separate isomers .
- Process Control : Strict temperature regulation (<60°C) during acetamide coupling .
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Root Causes :
- Variability in assay conditions (e.g., cell lines, incubation times).
- Impurities in compound batches (e.g., residual solvents affecting IC₅₀ values) .
- Resolution Strategies :
- Standardized Protocols : Use validated assays (e.g., NIH guidelines for enzyme inhibition).
- Comparative Studies : Benchmark activity against reference compounds (e.g., donepezil for acetylcholinesterase inhibition) .
Q. What computational methods predict the compound’s pharmacokinetic profile, and how can these guide experimental design?
- In Silico Tools :
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CNS penetration, and metabolic stability .
- Molecular Dynamics Simulations : Assess binding stability with target receptors (e.g., 50 ns simulations on GROMACS) .
- Experimental Validation :
- Microsomal Stability Assays : Liver microsomes to quantify metabolic half-life .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
